molecular formula C26H25NO5 B12205141 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205141
M. Wt: 431.5 g/mol
InChI Key: XJGVJUPZYGTCIR-OYKKKHCWSA-N
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Description

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a benzylidene group, and a benzyl(methyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran core and 2,5-dimethoxybenzaldehyde under basic conditions.

    Attachment of the Benzyl(methyl)amino Group: This is typically done through a nucleophilic substitution reaction, where a benzyl(methyl)amine reacts with a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-(2,5-dimethoxybenzyl)-6-hydroxy-1-benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzylidene and benzyl(methyl)amino groups are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-21-22(28)11-10-20-25(29)24(32-26(20)21)14-18-13-19(30-2)9-12-23(18)31-3/h4-14,28H,15-16H2,1-3H3/b24-14-

InChI Key

XJGVJUPZYGTCIR-OYKKKHCWSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O

Origin of Product

United States

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